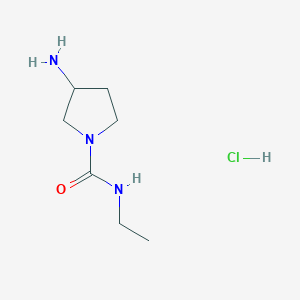

2-(Aminomethyl)pent-4-en-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound is synthesized through a chemical reaction between 4-penten-1-ol and formaldehyde, followed by the reduction of the imine formed.Molecular Structure Analysis

The InChI code for this compound is "1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H" .Physical And Chemical Properties Analysis

The molecular formula of this compound is “C6H14ClNO” and its molecular weight is 151.64 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Aplicaciones Científicas De Investigación

Antibacterial and Non-cytotoxic Properties

2-(Aminomethyl)pent-4-en-1-ol hydrochloride derivatives exhibit interesting biological activities. Notably, enaminones, compounds related to this chemical, have demonstrated non-cytotoxic properties and mild antibacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in the development of non-toxic agents with antibacterial properties (Cindrić et al., 2018).

Synthesis of Unnatural α-Amino Acid Derivatives

Research indicates that this compound can be involved in the synthesis of highly substituted unnatural α-amino esters. These esters are prepared through a Pd(II)-catalyzed three-component coupling method, implying its utility in complex chemical synthesis processes, specifically in generating amino acid derivatives with potential pharmaceutical applications (Hopkins & Malinakova, 2007).

Anti-tumor Activity

Derivatives of this compound, specifically dimethyltin-derived compounds, have shown promising results in preliminary in vitro antitumor activities against various human tumor cell lines. These findings open doors to further exploration of these compounds in cancer therapy (Arjmand et al., 2013).

Synthesis of Electrochromic Materials

This compound has been utilized in the synthesis of electrochromic materials. Specifically, its water-soluble derivative, EDOT-MeNH2·HCl, when electropolymerized, forms polymers with excellent electrochromic properties, highlighting its potential in the development of new materials for electronic applications (Sun et al., 2016).

Enzyme Inhibition and Antibacterial Activity

Compounds synthesized from this compound have demonstrated significant inhibition of adenosine deaminase, an enzyme involved in purine metabolism. This indicates potential therapeutic applications in conditions related to enzyme activity. Moreover, some derivatives have shown moderate antibacterial activity against Gram-positive microorganisms, underscoring their potential as antimicrobial agents (Gasparyan et al., 2015).

Safety and Hazards

While specific safety and hazards information for this compound is not explicitly mentioned in the search results, it is generally recommended to use personal protective equipment as required, ensure adequate ventilation, remove all sources of ignition, take precautionary measures against static discharges, and avoid releasing it into the environment .

Propiedades

IUPAC Name |

2-(aminomethyl)pent-4-en-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-3-6(4-7)5-8;/h2,6,8H,1,3-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRWHRZEZFIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)

![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)

![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)